Enhanced Lipophilicity and Solubility Profile vs. Non-Fluorinated 3-Methyl-1H-indazole
The introduction of a fluorine atom at the 4-position of 3-methyl-1H-indazole significantly increases the compound's lipophilicity. 4-Fluoro-3-methyl-1H-indazole exhibits a computed LogP value of 2.01 [1], whereas the non-fluorinated analog, 3-methyl-1H-indazole, has a LogP value of approximately 1.43 [2]. This difference of +0.58 log units translates to a nearly 4-fold increase in partition coefficient, which can impact membrane permeability and drug distribution. Furthermore, the aqueous solubility of 4-Fluoro-3-methyl-1H-indazole is calculated to be 0.45 g/L , a property influenced by both the lipophilic fluorine and the polar indazole core.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.01 |
| Comparator Or Baseline | 3-Methyl-1H-indazole (LogP = 1.43) |
| Quantified Difference | +0.58 log units (~4x higher partition coefficient) |
| Conditions | Computed values (XLogP3 or similar algorithm) |
Why This Matters
This quantifiable difference in lipophilicity allows scientists to select the building block that aligns with a project's required property space for absorption, distribution, or target affinity.
- [1] Molbase. (9ci)-4-氟-3-甲基-1H-吲唑. Compound Information Page. View Source
- [2] Chembase.cn. 3-methyl-1H-indazole. Compound Information Page. View Source
